molecular formula C10H14ClNO2S B7854621 N-butyl-3-chlorobenzene-1-sulfonamide

N-butyl-3-chlorobenzene-1-sulfonamide

Cat. No.: B7854621
M. Wt: 247.74 g/mol
InChI Key: HQIBTWVJFAMODY-UHFFFAOYSA-N
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Description

N-butyl-3-chlorobenzene-1-sulfonamide is a chemical compound belonging to the sulfonamide class Sulfonamides are known for their diverse applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3-chlorobenzene-1-sulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with n-butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-butyl-3-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding sulfonic acid.

  • Reduction: Reduction reactions can lead to the formation of the corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as ammonia (NH3) or alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 3-chlorobenzene-1-sulfonic acid

  • Reduction: N-butyl-3-chlorobenzene-1-amine

  • Substitution: Various substituted sulfonamides depending on the nucleophile used

Scientific Research Applications

N-butyl-3-chlorobenzene-1-sulfonamide has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial properties.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-butyl-3-chlorobenzene-1-sulfonamide exerts its effects involves the inhibition of bacterial folate synthesis. Sulfonamides competitively inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts the production of purines and DNA, ultimately leading to bacterial cell death.

Molecular Targets and Pathways Involved:

  • Dihydropteroate Synthase: The primary molecular target is the enzyme dihydropteroate synthase.

  • Folate Synthesis Pathway: The compound interferes with the folate synthesis pathway, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

  • Sulfamethoxazole

  • Sulfisoxazole

  • Sulfadiazine

  • Sulfadoxine

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Properties

IUPAC Name

N-butyl-3-chlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2S/c1-2-3-7-12-15(13,14)10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIBTWVJFAMODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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